An In-depth Technical Guide to the Physical Properties of N-Boc-2-aminomethylbenzylamine
An In-depth Technical Guide to the Physical Properties of N-Boc-2-aminomethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of N-Boc-2-aminomethylbenzylamine, a key intermediate in synthetic organic chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the benzylic amine renders this molecule a versatile building block for the elaboration of complex nitrogen-containing scaffolds, particularly in the fields of medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectroscopic characteristics to serve as an essential resource for researchers utilizing this compound.
Introduction: The Strategic Importance of N-Boc-2-aminomethylbenzylamine
N-Boc-2-aminomethylbenzylamine, systematically named tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate, is a bifunctional organic molecule featuring a primary aliphatic amine and a Boc-protected benzylic amine. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for selective manipulation of the two amine functionalities. This orthogonal protection strategy is of paramount importance in multi-step syntheses, enabling the regioselective introduction of substituents and the construction of intricate molecular architectures.
The 2-aminomethylbenzylamine core is a privileged scaffold found in numerous biologically active compounds. The strategic protection of one of the amine groups, as in N-Boc-2-aminomethylbenzylamine, unlocks synthetic pathways that would otherwise be challenging due to the similar reactivity of the two nitrogen atoms. This guide will delve into the fundamental physical properties that govern the handling, reactivity, and characterization of this important synthetic intermediate.
Molecular Structure and Key Identifiers
A thorough understanding of the physical properties of a compound begins with its precise molecular structure and associated identifiers.
Figure 1: 2D structure of N-Boc-2-aminomethylbenzylamine.
Table 1: Key Identifiers for N-Boc-2-aminomethylbenzylamine
| Identifier | Value | Source |
| Systematic Name | tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate | PubChem[1] |
| CAS Number | 439116-13-9 | PubChem[1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | PubChem[1] |
| InChIKey | GUYQLFMVQPGMOE-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=CC=C1CN | PubChem[1] |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.
Table 2: Physicochemical Data for N-Boc-2-aminomethylbenzylamine
| Property | Value | Notes and Experimental Context |
| Physical State | Yellow Oil | The high boiling point and data from its meta-isomer suggest it is likely a liquid at room temperature.[2][3] |
| Boiling Point | 378.7 ± 30.0 °C at 760 mmHg | This is a predicted value from a chemical supplier and should be considered an estimate.[4] Experimental determination via vacuum distillation is recommended for purification. |
| Melting Point | 61-64 °C (for the meta-isomer) | No experimental data is available for the ortho-isomer. The melting point of the meta-isomer, TERT-BUTYL N-[3-(AMINOMETHYL)BENZYL]CARBAMATE, is provided for reference.[2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Based on data for the meta-isomer.[2] The presence of both polar amine and non-polar Boc and phenyl groups suggests solubility in a range of organic solvents. |
| XLogP3 | 1.3 | This computed value indicates a moderate lipophilicity.[1] |
| Hydrogen Bond Donor Count | 2 | Computed value, corresponding to the N-H protons of the primary amine and the carbamate.[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed value, corresponding to the two oxygen atoms of the carbamate and the nitrogen of the primary amine.[1] |
Expert Insights: The predicted high boiling point necessitates purification by vacuum distillation to prevent thermal decomposition. The moderate lipophilicity, as indicated by the XLogP3 value, is a key feature for applications in drug development, as it influences the compound's ability to cross biological membranes.
Spectroscopic Profile
Spectroscopic data is indispensable for the unambiguous identification and characterization of a molecule. The following sections provide an expected spectroscopic profile for N-Boc-2-aminomethylbenzylamine based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region.
-
Carbamate N-H (δ ~5.0 ppm): A broad singlet corresponding to the proton on the Boc-protected nitrogen.
-
Benzylic CH₂ (δ ~4.3 ppm): A doublet coupled to the carbamate N-H, which may appear as a broad singlet upon D₂O exchange.
-
Aminomethyl CH₂ (δ ~3.8 ppm): A singlet for the two protons of the CH₂ group attached to the primary amine.
-
Boc Group (δ ~1.4 ppm): A characteristic sharp singlet integrating to nine protons for the tert-butyl group.
-
Primary Amine N-H₂ (variable): A broad singlet whose chemical shift is highly dependent on concentration and solvent.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~156 ppm): The carbonyl carbon of the Boc group.
-
Aromatic Carbons (δ ~125-140 ppm): Six distinct signals for the carbons of the benzene ring.
-
Boc Quaternary Carbon (δ ~80 ppm): The quaternary carbon of the tert-butyl group.
-
Benzylic CH₂ (δ ~45 ppm): The carbon of the CH₂ group attached to the Boc-protected nitrogen.
-
Aminomethyl CH₂ (δ ~45 ppm): The carbon of the CH₂ group of the primary amine.
-
Boc Methyl Carbons (δ ~28 ppm): A single signal for the three equivalent methyl groups of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for N-Boc-2-aminomethylbenzylamine
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3300-3500 | N-H (Amine & Carbamate) | Stretching | Two sharp peaks for the primary amine, one for the carbamate N-H. |
| 2850-3000 | C-H (Aliphatic) | Stretching | Medium to strong. |
| ~1680-1700 | C=O (Carbamate) | Stretching | Strong, sharp peak. |
| ~1600 & ~1450 | C=C (Aromatic) | Stretching | Medium to weak. |
| ~1500-1540 | N-H (Carbamate) | Bending | Medium. |
| ~1160-1250 | C-O (Carbamate) | Stretching | Strong. |
| ~1020-1250 | C-N (Amine & Carbamate) | Stretching | Medium to weak. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): A peak at m/z = 236.31 corresponding to the molecular weight of the compound.
-
Base Peak: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to a prominent peak at m/z = 180 or m/z = 135. Another likely fragmentation is the loss of the entire Boc group to give a peak at m/z = 136. A peak at m/z = 57 corresponding to the tert-butyl cation is also expected.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of this guide, the following section outlines standard experimental procedures for the characterization of N-Boc-2-aminomethylbenzylamine.
Synthesis of N-Boc-2-aminomethylbenzylamine
A common method for the synthesis of N-Boc protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).
